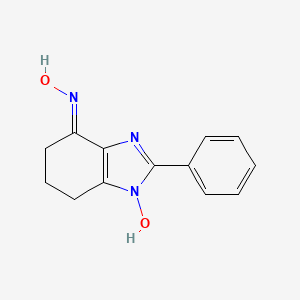
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and is considered a potential drug candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the inhibition of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine expression. N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a member of the Bcl-2 family of proteins that plays a crucial role in regulating apoptosis. Cancer cells often overexpress N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, which helps them to survive and resist chemotherapy. By inhibiting N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have several biochemical and physiological effects. It selectively inhibits N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine expression, inducing apoptosis in cancer cells. It has also been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is its selectivity towards N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. This allows for targeted cancer therapy, minimizing damage to normal cells. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to investigate its potential as a combination therapy with other cancer drugs. Another direction is to study its efficacy in different types of cancer. Additionally, further research is needed to optimize the synthesis process of this compound, making it more readily available for research purposes.
Synthesemethoden
The synthesis of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex process that involves several steps. The initial step involves the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline to form 4-chlorobenzylidene-2-methoxyaniline. This intermediate compound is then reacted with piperazine to form N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential as a cancer therapy. It has been shown to selectively inhibit the expression of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, a protein that is overexpressed in many cancer cells and is responsible for their survival. By inhibiting N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, this compound induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Eigenschaften
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-23-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(19)9-7-15/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGONGRNPMDJKJ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-Chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)


![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)




![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)


